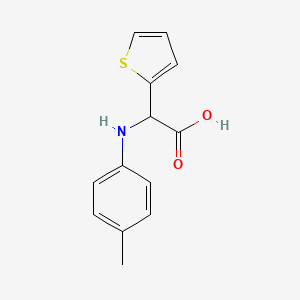![molecular formula C8H10ClN3S B13918948 4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It features a unique structure with a chlorine atom at the 4-position and a methylthio group at the 2-position, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4-chloro-6-methylthiopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the desired pyrido[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve heating to promote ring closure.
Major Products Formed
Applications De Recherche Scientifique
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the compound may modulate signaling pathways involved in inflammation or cell proliferation, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares the methylthio and chlorine substituents but lacks the tetrahydropyrido ring system.
Pyrido[2,3-d]pyrimidine Derivatives: Various derivatives with different substituents at the 2- and 4-positions.
Uniqueness
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tetrahydropyrido ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological interactions .
Propriétés
Formule moléculaire |
C8H10ClN3S |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8-11-6(9)5-3-2-4-10-7(5)12-8/h2-4H2,1H3,(H,10,11,12) |
Clé InChI |
YDFFSHOGZAQBBD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(CCCN2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


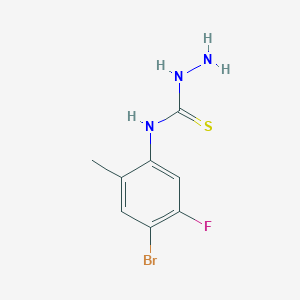
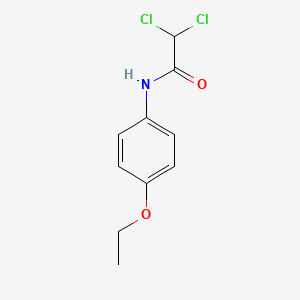
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)
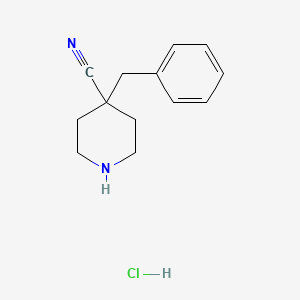
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
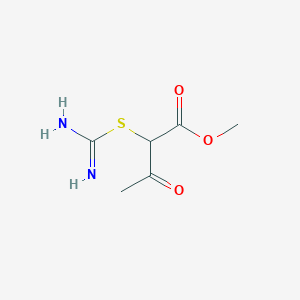
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
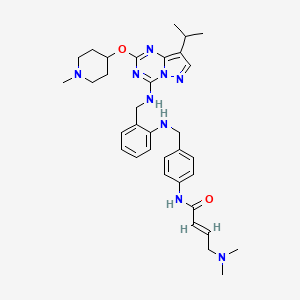
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
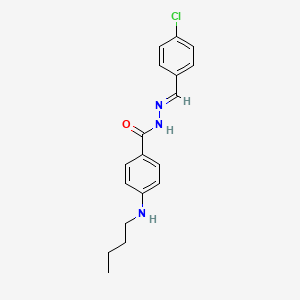
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)
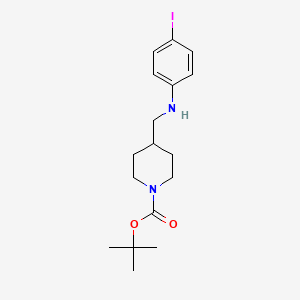
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
